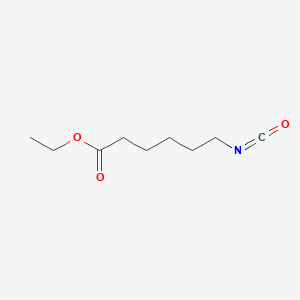

Ethyl 6-isocyanatohexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-isocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)6-4-3-5-7-10-8-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLBSYCOBSMTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392535 | |

| Record name | Ethyl 6-isocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5100-36-7 | |

| Record name | Ethyl 6-isocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-isocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 6-isocyanatohexanoate: An In-depth Technical Guide

Sources

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Azido-hexanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 6-isocyanatohexanoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 6-isocyanatohexanoate: Properties, Synthesis, and Applications in Bioconjugation and Drug Development

Introduction

This compound is a heterobifunctional organic compound of significant interest to researchers in chemistry, materials science, and particularly in the field of drug development. Its molecular architecture, featuring a reactive isocyanate group at one end and a stable ethyl ester at the other, makes it a valuable crosslinking agent and surface modifier. The isocyanate moiety provides a highly efficient handle for covalently reacting with nucleophiles, most notably primary amines found in biomolecules like proteins and peptides. This guide offers a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and applications, with a focus on its utility for professionals in the life sciences.

Part 1: Core Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its successful application. This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1][2] The isocyanate group readily reacts with water, which necessitates handling and storage under anhydrous conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO₃ | [3][4][5] |

| Molecular Weight | 185.22 g/mol | [1][4][6] |

| IUPAC Name | This compound | [3] |

| CAS Number | 5100-36-7 | [3][4][6] |

| Linear Formula | OCN(CH₂)₅CO₂C₂H₅ | [6] |

| SMILES String | CCOC(=O)CCCCCN=C=O | [5][6] |

| Boiling Point | 253 °C (lit.) | [1][6][7] |

| Density | 1.032 g/mL at 25 °C (lit.) | [1][6][7] |

| Refractive Index (n20/D) | 1.439 (lit.) | [1][6][7] |

| Storage Temperature | 2-8°C | [1][6] |

Part 2: Synthesis and Reaction Mechanism

Synthesis Pathway

The most common laboratory and industrial synthesis of this compound involves the reaction of its corresponding primary amine precursor, ethyl 6-aminohexanoate, with phosgene (COCl₂) or a safer phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).[1] The primary amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

Causality: The choice of phosgene or its equivalents is dictated by its high reactivity, which is necessary to convert the relatively stable primary amine into the high-energy isocyanate functional group. The reaction is typically performed in an inert solvent to prevent side reactions.

Caption: Synthesis from ethyl 6-aminohexanoate.

Core Reaction Mechanism: Amine Acylation

The utility of this compound in bioconjugation stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This carbon is readily attacked by nucleophiles. Primary amines (-NH₂), such as the epsilon-amino group of lysine residues in proteins, are excellent nucleophiles for this reaction. The attack results in the formation of a highly stable urea bond (-NH-CO-NH-), covalently linking the molecule to the amine-containing substrate.

Expertise Insight: This reaction is highly efficient and proceeds rapidly under mild, non-aqueous, or controlled aqueous conditions (pH 7.0-8.5). The reaction's specificity towards primary amines is a key advantage, although reactions with other nucleophiles like thiols or hydroxyl groups can occur, they are generally much slower.

Caption: Formation of a stable urea bond.

Part 3: Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it an ideal tool for conjugating different molecular entities. It can serve as a linker to attach small-molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to proteins, antibodies, or nanoparticles. For instance, it has been used in the synthesis of derivatives of the chemotherapy agent 5-fluorouracil.[1]

Experimental Protocol: Protein Labeling Workflow

This protocol describes a general procedure for labeling a protein with a hypothetical small molecule (SM) that has been pre-functionalized with this compound.

Trustworthiness Statement: This protocol is designed as a self-validating system. Each step includes rationale, and the final characterization steps are essential to confirm the success of the conjugation and the purity of the final product.

Step 1: Reagent Preparation

-

Protein Solution: Prepare a solution of the target protein (e.g., Bovine Serum Albumin) at a concentration of 5-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.5.

-

Rationale: Amine-containing buffers (e.g., Tris) will compete with the protein for reaction with the isocyanate and must be avoided. The slightly basic pH deprotonates lysine residues, enhancing their nucleophilicity.

-

-

Linker Solution: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to a stock concentration of 100 mM.

-

Rationale: The linker is moisture-sensitive. Using a dry solvent and preparing the solution just before use minimizes hydrolysis of the isocyanate group.

-

Step 2: Conjugation Reaction

-

Add a 10- to 20-fold molar excess of the linker solution to the gently stirring protein solution.

-

Rationale: A molar excess drives the reaction towards completion, ensuring a higher degree of protein labeling. The optimal ratio may need to be determined empirically.

-

-

Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

-

Rationale: Room temperature allows for a faster reaction rate, while 4°C can be used for sensitive proteins to maintain their structural integrity.

-

Step 3: Quenching and Purification

-

(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 50 mM to consume any unreacted linker.

-

Remove unreacted linker and byproducts by subjecting the reaction mixture to dialysis against PBS or by using a size-exclusion chromatography (SEC) column.

-

Rationale: Purification is critical to remove small molecules that could interfere with downstream applications or cause toxicity.

-

Step 4: Characterization

-

Confirm conjugation using MALDI-TOF mass spectrometry by observing an increase in the protein's molecular weight corresponding to the number of attached linkers.

-

Assess the purity and aggregation state of the final conjugate using SDS-PAGE and analytical SEC.

Caption: Experimental workflow for protein modification.

Part 4: Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

| Hazard Class | Description | Reference(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [6][8] |

| Irritation | Causes serious eye irritation. | [8] |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | [6] |

Safe Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][12]

-

Keep away from moisture and incompatible materials such as water, strong acids, strong bases, and alcohols.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12]

Conclusion

This compound is a potent and versatile chemical tool for researchers engaged in bioconjugation, drug delivery, and materials science. Its straightforward reactivity with primary amines to form stable urea linkages provides a reliable method for modifying biomolecules and surfaces. While its hazardous nature and moisture sensitivity demand careful handling, a comprehensive understanding of its properties and adherence to established protocols enable its safe and effective use, empowering innovative research and development.

References

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 5100-36-7). [Link]

-

Covestro. SAFETY DATA SHEET: DESMODUR ultra IL EA. [Link]

-

Chemdad. This compound Chemical Properties. [Link]

-

ChemBK. This compound - Risk and Safety. [Link]

-

STAR Protocols. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. [Link]

- Google Patents.

-

Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org. Synth. 2016, 93, 223-233. [Link]

Sources

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chembk.com [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound (CAS 5100-36-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound 98 5100-36-7 [sigmaaldrich.com]

- 7. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.dk [fishersci.dk]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Ethyl 6-isocyanatohexanoate spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-Isocyanatohexanoate

Abstract

This compound, a bifunctional molecule incorporating both an ester and a highly reactive isocyanate group, serves as a valuable building block in organic synthesis, particularly in the development of polymers and pharmaceuticals. Its utility is predicated on its defined structure and purity, necessitating robust analytical characterization. This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and quality assessment of this compound. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate its molecular architecture. This document is intended for researchers and drug development professionals, offering field-proven insights into spectral interpretation and experimental methodology.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₉H₁₅NO₃, MW: 185.22 g/mol ) dictates its spectroscopic signature. Understanding the distinct chemical environments of its protons and carbons is fundamental to interpreting the resulting spectra.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By placing the molecule in a strong magnetic field and irradiating it with radiofrequency pulses, we can observe the resonance of NMR-active nuclei like ¹H and ¹³C, providing detailed structural information.[2][3]

¹H NMR Spectroscopy

Principle & Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, such as oxygen, withdraw electron density, "deshielding" nearby protons and shifting their resonance downfield (to a higher δ value). Spin-spin coupling, observed as signal splitting, reveals the number of protons on adjacent carbons (n+1 rule), thus establishing connectivity.[4][5]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's spectrum.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0 ppm.

-

Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. The experiment involves shimming the magnetic field for homogeneity, tuning the probe, and applying a standard one-pulse sequence.

Predicted ¹H NMR Data & Interpretation (300 MHz, CDCl₃)

| Signal Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ (C²) | Adjacent to the electron-withdrawing ester oxygen (deshielded) and split by the three methyl protons. |

| b | 3.30 | Triplet (t) | 2H | -CH₂ -NCO (C⁸) | Adjacent to the electronegative nitrogen of the isocyanate group, resulting in a downfield shift. Split by the two protons on C⁷. |

| c | 2.30 | Triplet (t) | 2H | -CH₂ -C(O)O- (C⁴) | Alpha to the carbonyl group, which is electron-withdrawing. Split by the two protons on C⁵. |

| d | 1.65 | Multiplet (m) | 4H | -C(O)-CH₂-CH₂ -CH₂ - (C⁵, C⁷) | Protons on the central part of the alkyl chain. Overlapping signals are expected due to similar chemical environments. |

| e | 1.40 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂-NCO (C⁶) | Alkyl chain proton, slightly deshielded compared to a standard alkane due to proximity to two functional groups. |

| f | 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (C¹) | Standard alkyl proton signal, split into a triplet by the adjacent methylene (C²) protons. |

¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR provides a map of the carbon backbone. Like ¹H NMR, chemical shifts are influenced by the electronic environment, with a much wider spectral window (~220 ppm).[6] Carbonyl carbons are significantly deshielded and appear far downfield. Standard spectra are often acquired with broadband proton decoupling, meaning each unique carbon environment appears as a single line (singlet).[6]

Experimental Protocol: ¹³C NMR The protocol is analogous to ¹H NMR, using the same sample. The spectrometer is simply tuned to the ¹³C frequency (e.g., ~75 MHz on a 300 MHz instrument).[6] A broadband proton-decoupled pulse sequence is typically employed for simplicity and sensitivity enhancement.

Predicted ¹³C NMR Data & Interpretation (75 MHz, CDCl₃)

| Signal Label (Fig. 1) | Predicted δ (ppm) | Assignment | Rationale |

| 1 | 173.5 | C =O (Ester) (C³) | Carbonyl carbons are highly deshielded and appear in the 170-220 ppm range.[6] |

| 2 | 124.5 | -N=C =O (Isocyanate) (C¹⁰) | The sp-hybridized carbon of the isocyanate group is deshielded, typically appearing in this region. |

| 3 | 60.5 | -O-C H₂- (C²) | Carbon directly attached to the ester oxygen is deshielded. |

| 4 | 43.0 | -C H₂-NCO (C⁸) | Carbon adjacent to the nitrogen atom. |

| 5 | 34.0 | -C H₂-C(O)O- (C⁴) | Carbon alpha to the ester carbonyl. |

| 6 | 28.5 | -C H₂- (C⁶) | Methylene carbon in the alkyl chain. |

| 7 | 26.0 | -C H₂- (C⁷) | Methylene carbon in the alkyl chain. |

| 8 | 24.5 | -C H₂- (C⁵) | Methylene carbon in the alkyl chain. |

| 9 | 14.2 | -C H₃ (C¹) | Terminal methyl carbon of the ethyl group, least deshielded. |

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present.[7] A strong dipole moment change during the vibration results in a strong absorption band.

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

-

Background Scan: A background spectrum is collected using the clean, empty ATR crystal. This is crucial to subtract signals from atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.[8]

-

Sample Application: A single drop of neat liquid this compound is placed directly onto the ATR crystal.[9][10]

-

Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[7] The spectral range is typically 4000-400 cm⁻¹.[7]

IR Spectral Data & Interpretation

The gas-phase IR spectrum for this compound is available in the NIST database and shows highly characteristic peaks.[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2270 | Strong, Sharp | -N=C=O Asymmetric Stretch | This is the hallmark peak for an isocyanate functional group. Its intensity and unique position make it an unmistakable diagnostic tool. |

| ~1735 | Strong, Sharp | -C=O Ester Stretch | A classic, strong absorption for the carbonyl group in a saturated aliphatic ester.[12][13] |

| 2940, 2860 | Medium | C-H Aliphatic Stretch | Characteristic of sp³ C-H bonds in the methylene and methyl groups. |

| ~1250 | Strong | C-O Ester Stretch | Associated with the stretching of the C-O single bond in the ester moiety.[14] |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[15] In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be pieced together to confirm the structure.[16]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of 70 eV electrons, leading to the ejection of an electron to form a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance against m/z.

-

Calibration: The mass analyzer must be calibrated with a known reference compound to ensure accurate mass measurements.[17]

Predicted Fragmentation Analysis

The molecular ion (M⁺˙) is expected at m/z = 185. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion | Formula | Description of Loss / Formation |

| 185 | [M]⁺˙ | [C₉H₁₅NO₃]⁺˙ | Molecular Ion |

| 156 | [M - C₂H₅]⁺ | [C₇H₁₀NO₃]⁺ | Loss of the ethyl radical from the ester. |

| 140 | [M - OC₂H₅]⁺ | [C₇H₁₀NO₂]⁺ | α-cleavage with loss of the ethoxy radical. |

| 114 | [C₆H₁₀O₂]⁺˙ | [C₆H₁₀O₂]⁺˙ | Product of McLafferty rearrangement (loss of C₂H₄) followed by loss of the isocyanate radical. |

| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Hexenyl cation from cleavage of the alkyl chain. |

Synthesis and Purity Considerations

A common laboratory synthesis involves the reaction of ethyl 6-aminohexanoate hydrochloride with phosgene or a phosgene equivalent like triphosgene.[18]

Potential Impurities:

-

Starting Material: Unreacted ethyl 6-aminohexanoate.

-

Dimer/Trimer: Isocyanates can react with themselves, especially in the presence of moisture or catalysts.

-

Urea derivatives: Reaction with water (moisture) will form an unstable carbamic acid, which decomposes to the primary amine and CO₂. The amine can then react with another isocyanate molecule to form a disubstituted urea.

These impurities would be readily detectable by the spectroscopic methods described. For instance, a primary amine impurity would show characteristic N-H stretches in the IR spectrum (~3300-3500 cm⁻¹) and a broad singlet in the ¹H NMR spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and orthogonal toolkit for the comprehensive structural verification of this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework and connectivity. The IR spectrum provides definitive evidence for the key isocyanate and ester functional groups through their strong, characteristic absorptions. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the assigned structure. Together, these techniques form a self-validating system for ensuring the identity and purity of this important chemical intermediate.

References

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

-

Qingdao Win Chemistry Co.,Ltd. (2025, October 10). What is NMR spectroscopy for organic compounds?. Blog. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 6-cyanohexanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102659631B - One-step synthesis of ethyl isocyanate.

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Study on vibrational spectra of ethyl hexanoate molecule. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-hydroxyhexanoate. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of ethyl methanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 6-(acryloyloxy)hexanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 2. What is NMR spectroscopy for organic compounds? - Blog [winchemistry.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. scribd.com [scribd.com]

- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

- 18. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

Physical properties of Ethyl 6-isocyanatohexanoate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Ethyl 6-isocyanatohexanoate

Introduction: Characterizing a Versatile Bifunctional Linker

This compound is a hetero-bifunctional organic compound featuring both an isocyanate group (-N=C=O) and an ethyl ester group. This unique structure makes it a valuable reagent in the synthesis of more complex molecules, particularly in the fields of bioconjugation, polymer science, and pharmaceutical development. The isocyanate moiety provides a reactive handle for coupling with nucleophiles such as amines and alcohols, while the ester group can be hydrolyzed to a carboxylic acid for further functionalization.

Accurate knowledge of its physical properties is not merely academic; it is fundamental to its practical application. Properties such as boiling point and density are critical for purification, reaction engineering, quality control, and the development of robust, scalable synthetic protocols. This guide provides a detailed examination of these core physical characteristics, grounded in established literature values and supplemented with field-proven methodologies for their empirical verification.

Section 1: Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For a compound like this compound, this parameter is paramount for designing purification protocols, such as distillation, and for defining safe upper-temperature limits for reactions to prevent degradation or unwanted side reactions.

Reported Boiling Point Data

This compound is a relatively high-boiling-point liquid. The literature reports its boiling point under both atmospheric and reduced pressure, which is a common practice for compounds that may decompose at their atmospheric boiling point.

| Parameter | Value | Conditions | Source(s) |

| Boiling Point | 253 °C | Atmospheric Pressure (lit.) | [1][2][3] |

| Boiling Point | 127-128 °C | 12 mmHg (lit.) | [1] |

| Boiling Point | 548.28 K (275.13 °C) | Atmospheric Pressure (Calculated) | [4] |

The significant reduction in boiling point under vacuum (127-128 °C at 12 mmHg) is a critical piece of data. Isocyanates can undergo self-polymerization or degradation at elevated temperatures. Therefore, purification by vacuum distillation is the preferred industrial and laboratory method to obtain high-purity material while minimizing thermal stress on the compound.

Experimental Protocol: Boiling Point Determination via Vacuum Distillation

This protocol describes the determination of the boiling point of this compound under reduced pressure. The choice of vacuum distillation is a deliberate one, predicated on the need to prevent thermal decomposition, a known risk for isocyanates.

Causality and Trustworthiness: This method is self-validating. A stable temperature plateau during distillation, correlated with a stable vacuum pressure, confirms that the true boiling point at that pressure has been reached. Any fluctuation indicates impurities or decomposition. All glassware must be rigorously dried to prevent reaction of the isocyanate group with moisture, which would alter the compound's identity and boiling point.[5]

Materials:

-

Round-bottom flask

-

Short-path distillation head with condenser and vacuum adapter

-

Receiving flask

-

Calibrated thermometer or thermocouple

-

Heating mantle with stirrer

-

Vacuum pump with a cold trap

-

Manometer or vacuum gauge

-

This compound sample

-

Boiling chips or magnetic stir bar

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[6]

-

Sample Preparation: Add the this compound sample and a few boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.

-

System Evacuation: Close the system and slowly apply vacuum. A cold trap (e.g., with dry ice/acetone) should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

-

Heating: Once the desired pressure is reached and stable (e.g., 12 mmHg), begin gently heating the flask using the heating mantle. Initiate stirring if using a stir bar.

-

Observation and Data Collection: Observe the temperature as the liquid begins to boil and condensate appears on the condenser. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is actively distilling into the receiving flask. Record this stable temperature and the corresponding pressure from the manometer.[7]

-

Shutdown: Once the distillation is complete or the desired amount of distillate is collected, turn off the heater and allow the system to cool completely before slowly and carefully re-introducing air to the apparatus.

Workflow for Boiling Point Determination

The following diagram illustrates the logical flow of the vacuum distillation process for purifying and characterizing this compound.

Caption: Logical workflow for the experimental determination of boiling point under reduced pressure.

Section 2: Density Analysis

Density, the mass per unit volume of a substance, is a fundamental physical property used for substance identification, purity assessment, and formulation calculations in drug development and materials science.

Reported Density Data

The density of this compound has been determined and reported in the literature, providing a reliable benchmark for quality control.

| Parameter | Value | Conditions | Source(s) |

| Density | 1.032 g/mL | at 25 °C (lit.) | [1][2][3] |

This value indicates that the compound is slightly denser than water at room temperature. Accurate density measurements are crucial for converting between mass and volume, which is a daily necessity in any research lab.

Experimental Protocol: Density Determination Using a Graduated Cylinder

This protocol provides a straightforward and reliable method for determining the density of a liquid sample. For higher precision, a pycnometer would be used, but this method is sufficient for most verification purposes.

Causality and Trustworthiness: The accuracy of this method hinges on two factors: the precision of the mass measurement and the accuracy of the volume reading. Using a calibrated analytical balance provides a trustworthy mass value. The volume measurement is subject to the precision of the graduated cylinder and the technician's ability to correctly read the meniscus. Performing the measurement in duplicate or triplicate and averaging the results provides a self-validating system to ensure reproducibility.[8]

Materials:

-

Calibrated analytical balance (readable to at least 0.001 g)

-

Dry, clean 10 mL or 25 mL graduated cylinder

-

This compound sample

-

Thermometer

-

Pipette or dropper

Procedure:

-

Mass of Empty Cylinder: Place the clean, dry graduated cylinder on the analytical balance and tare it, or record its mass to the nearest milligram.

-

Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder using a pipette. Aim for a volume that can be read accurately (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.

-

Mass of Filled Cylinder: Place the graduated cylinder containing the liquid onto the same analytical balance and record the new mass.

-

Temperature Control: Measure and record the temperature of the sample, as density is temperature-dependent. The measurement should be performed at or corrected to the standard temperature of 25 °C.

-

Calculation:

-

Calculate the mass of the liquid: Mass_liquid = Mass_filled - Mass_empty.

-

Calculate the density: Density = Mass_liquid / Volume_liquid.

-

-

Repeatability: Repeat the procedure at least two more times and calculate the average density. The results should be within a narrow range (e.g., ±0.005 g/mL) to be considered trustworthy.

Conclusion

The physical properties of this compound, specifically its boiling point of 253 °C at atmospheric pressure (127-128 °C at 12 mmHg) and its density of 1.032 g/mL at 25 °C, are cornerstone data for its effective use in research and development.[1][2][3] The protocols outlined in this guide provide robust, field-tested methods for verifying these properties, emphasizing the importance of procedural choices, such as vacuum distillation, to maintain the integrity of this reactive and valuable compound. Adherence to these methodologies will ensure high-quality results and contribute to the successful application of this compound in the synthesis of novel materials and therapeutics.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5100-36-7). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Isocyanates: Physical & Chemical Properties. (2011). Retrieved from [Link]

-

Busch Group. (n.d.). A 200 - Distillates (petroleum), hydrotreated heavy paraffinic, Baseoil - unspecified. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Simpson, J. (2016, June 20). How to Measure the Density of a Liquid [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound 98 5100-36-7 [sigmaaldrich.com]

- 2. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound (CAS 5100-36-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Quality Control of Isocyanates | Metrohm [metrohm.com]

- 6. vernier.com [vernier.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. youtube.com [youtube.com]

The Solubility Profile of Ethyl 6-isocyanatohexanoate: A Guide to Solvent Selection and Experimental Determination

An In-depth Technical Guide for Researchers

Abstract

Ethyl 6-isocyanatohexanoate is a bifunctional molecule of significant interest in polymer synthesis and drug development, featuring both an ester and a highly reactive isocyanate group. Its utility is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple miscibility to address the critical interplay between dissolution and chemical reactivity. We will explore the theoretical principles guiding solvent selection, present a qualitative solubility profile based on available data, and detail a rigorous, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this versatile chemical compound effectively and safely.

Introduction to this compound

This compound (CAS No. 5100-36-7) is a colorless to pale yellow liquid with a molecular weight of 185.22 g/mol .[1][2][3] Its chemical structure, OCN-(CH₂)₅-CO₂C₂H₅, confers a dual reactivity; the isocyanate moiety (-N=C=O) is a potent electrophile, while the ethyl ester group offers a site for hydrolysis or transesterification under specific conditions. This bifunctionality makes it a valuable building block in the synthesis of polyurethanes, biodegradable polymers, and for modifying biological molecules.[1][4]

A summary of its key physical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5100-36-7 | [2][3] |

| Molecular Formula | C₉H₁₅NO₃ | [2][5] |

| Molecular Weight | 185.22 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 253 °C (lit.) | [3][4] |

| Density | 1.032 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.439 (lit.) | [3][4] |

| Storage Temperature | 2-8°C | [3] |

The Core Challenge: Reactivity vs. True Solubility

The paramount consideration when discussing the "solubility" of an isocyanate is its extreme reactivity toward nucleophiles, particularly protic solvents (those containing acidic protons, like O-H or N-H bonds). The isocyanate group readily reacts with water, alcohols, and amines.[6] This is not a simple dissolution process; it is an irreversible chemical transformation.

Therefore, the central challenge is to distinguish between solvents that act as inert carriers (true solubility) and those that act as reactants. Failure to make this distinction can lead to failed syntheses, impure products, and the misinterpretation of experimental results.

Qualitative and Predicted Solubility Profile

The molecule possesses a polar ester group and a very polar isocyanate group, but also a nonpolar five-carbon aliphatic chain. This amphiphilic nature suggests it will be most soluble in solvents of intermediate to high polarity.

Table 2: Predicted Solubility and Compatibility of this compound

| Solvent Class | Examples | Predicted Solubility | Compatibility & Causality |

| Protic (Reactive) | Water, Ethanol, Methanol, Isopropanol, Amines | High (but reactive) | Incompatible for stable solutions. The solvent's active hydrogen will readily attack the isocyanate carbon, forming urethanes (with alcohols) or ureas (with water/amines). This is a chemical reaction, not dissolution.[6] |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile | High | Generally Compatible. These solvents lack active hydrogens and can solvate the polar ends of the molecule effectively. They are good choices for reaction media, provided they are anhydrous. |

| Aprotic Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to Low | Compatible but lower solubility. Solubility is driven by the aliphatic chain. The polar functional groups limit miscibility. Anhydrous conditions are still required as residual water will cause degradation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Compatible but use with caution. These solvents offer good solubility. However, they must be anhydrous and free of acidic impurities which can catalyze isocyanate side reactions. |

It is reported to be soluble in organic solvents like ethanol, ether, and ketones.[1] While solubility in ethanol is noted, it is critical to understand this involves a reaction. A calculated Log10 of water solubility is -5.95, indicating very low predicted solubility in water, though hydrolysis remains a primary concern.[5]

Experimental Protocol: Gravimetric Determination of Solubility in Anhydrous Solvents

This protocol describes a self-validating method to determine the solubility of this compound. The core principle is to create a saturated solution, separate the undissolved solute, and quantify the amount of solute in a known volume of the supernatant by solvent evaporation. The key to trustworthiness is the rigorous exclusion of water and a final verification step.

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous solvent of choice (e.g., anhydrous acetone, THF, or toluene)

-

Inert gas (Nitrogen or Argon) with manifold

-

Oven-dried glassware: vials with septa, gas-tight syringes, volumetric flasks

-

Magnetic stirrer and stir bars

-

0.22 µm syringe filter (PTFE or other solvent-compatible material)

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature bath or shaker

Step-by-Step Methodology

-

Preparation (Crucial for Accuracy):

-

Dry all glassware in an oven at 120°C overnight and cool in a desiccator under vacuum.

-

Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

-

Purge all glassware with inert gas before use.

-

-

Creating a Saturated Solution:

-

Add a magnetic stir bar to a 20 mL glass vial.

-

Accurately weigh approximately 10 mL of the chosen anhydrous solvent into the vial. Record the exact mass.

-

Under a blanket of inert gas, add this compound dropwise via syringe until a persistent excess of undissolved material is observed. The goal is to create a slurry.

-

Seal the vial with a septum and parafilm.

-

Place the vial in a constant temperature bath (e.g., 25°C ± 0.1°C) and stir vigorously for 24 hours to ensure equilibrium is reached. A longer time may be necessary and should be validated.

-

-

Sample Isolation:

-

After equilibration, stop stirring and allow the excess solute to settle for at least 2 hours within the temperature bath.

-

Pre-weigh a clean, dry 10 mL volumetric flask with its stopper. Record this mass (M_flask).

-

Carefully draw the clear supernatant (the saturated solution) into a gas-tight syringe fitted with a 0.22 µm PTFE filter. This step is critical to remove any suspended microparticles.

-

Dispense exactly 10.00 mL of the filtered supernatant into the pre-weighed volumetric flask.

-

Reweigh the flask containing the sample and stopper. Record this mass (M_total).

-

-

Quantification:

-

Remove the stopper and place the flask in a fume hood to allow the solvent to evaporate. Gentle heating (e.g., 40-50°C) or a stream of inert gas can accelerate this process. Do not boil.

-

Once the solvent is fully evaporated, place the flask in a vacuum oven at a mild temperature (e.g., 30°C) for several hours to remove any residual solvent.

-

Cool the flask to room temperature in a desiccator and weigh it. Record the final mass (M_final).

-

-

Calculations:

-

Mass of dissolved solute (M_solute): M_final - M_flask

-

Mass of solvent (M_solvent): M_total - M_final

-

Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100

-

Workflow Diagram

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care.

-

Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[7] It causes serious eye irritation.[7]

-

Sensitization: Crucially, isocyanates can cause respiratory and skin sensitization upon exposure.[3][8] This means that after an initial exposure, subsequent exposures to even lower concentrations can trigger a severe allergic reaction. Individuals with pre-existing respiratory conditions should not handle this material.[8]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a chemical fume hood.[1][8] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] For operations with a risk of aerosol generation, a respirator with an appropriate filter is necessary.[3]

-

Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[6] Exposure to moisture can cause a pressure build-up in sealed containers due to the formation of CO₂ gas from the reaction with water.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place between 2-8°C.[3]

Conclusion

The effective use of this compound in research and development hinges on a nuanced understanding of its solubility. This guide emphasizes that for isocyanates, solubility cannot be decoupled from reactivity. The most suitable solvents are anhydrous aprotic polar solvents like acetone, THF, and ethyl acetate, which can provide high solubility without chemical degradation. Protic solvents should be considered reactants, not solvents for stable storage. Due to the lack of published quantitative data, researchers must determine solubility empirically for their specific applications. The detailed gravimetric protocol provided herein offers a reliable and scientifically sound method for this purpose, provided that rigorous anhydrous and inert techniques are employed. Adherence to strict safety protocols is mandatory to mitigate the significant health risks associated with this class of compounds.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5100-36-7). Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Covestro. (n.d.). Safety Data Sheet - DESMODUR ultra IL EA. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. 6-异氰酰己炔羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]

- 5. This compound (CAS 5100-36-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.dk [fishersci.dk]

- 7. echemi.com [echemi.com]

- 8. solutions.covestro.com [solutions.covestro.com]

An In-depth Technical Guide to Ethyl 6-isocyanatohexanoate for Researchers and Drug Development Professionals

Introduction

Ethyl 6-isocyanatohexanoate is a bifunctional molecule of significant interest in the fields of chemical synthesis and drug development. Possessing both an isocyanate and an ester functional group, it serves as a versatile building block for the introduction of a six-carbon aliphatic spacer with a reactive isocyanate terminus. This guide provides a comprehensive overview of its commercial availability, key chemical properties, safe handling protocols, and applications, with a particular focus on its relevance to researchers and professionals in the pharmaceutical industry.

The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, forming urea, urethane, and thiourethane linkages, respectively. This reactivity is the cornerstone of its utility in bioconjugation, polymer synthesis, and the modification of biomolecules. The ethyl ester moiety, while less reactive, offers a potential site for subsequent chemical modification or can influence the overall solubility and pharmacokinetic properties of the resulting conjugates.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. When selecting a supplier, it is crucial to consider not only the purity but also the available quantities, lead times, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Molecular Weight | Purity/Assay | Key Properties |

| Sigma-Aldrich | This compound, 98% | 5100-36-7 | 185.22 | 98% | bp: 253 °C, density: 1.032 g/mL at 25 °C, storage: 2-8°C[1] |

| CookeChem | This compound, 98 | 5100-36-7 | 185.22 | 98% | bp: 253 °C, density: 1.032 g/mL at 25 °C[2] |

| Santa Cruz Biotechnology | This compound | 5100-36-7 | 185.22 | Research Use Only | Not specified |

| ChemBK | This compound | 5100-36-7 | 185.22 | Not specified | bp: 253 °C, density: 1.032 g/mL at 25 °C, storage: 2-8°C[3] |

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to consult the specific product documentation for the most current information.

Synthesis and Chemical Properties

This compound can be synthesized by reacting ethyl 6-aminohexanoate hydrochloride with phosgene.[4] Alternative, non-phosgene methods for the synthesis of isocyanates are also being explored to mitigate the high risks and environmental concerns associated with phosgene.[5]

Key Chemical Properties:

The reactivity of the isocyanate group is a defining characteristic of this compound. It readily reacts with water, which can lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide, or can react with another isocyanate to form a urea linkage. This moisture sensitivity necessitates careful handling and storage under anhydrous conditions.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several research and development areas:

-

Bioconjugation: The isocyanate group can be used to covalently link the molecule to proteins, peptides, or other biomolecules containing free amine groups (e.g., lysine residues). The resulting conjugate will have a hydrophobic aliphatic linker arm with a terminal ethyl ester.

-

Drug Delivery: It can be used to synthesize prodrugs or to modify drug carriers. For instance, it may be used in the synthesis of 1-(5-ethoxycarbonylpentylcarbamoyl)-5-fluorouracil.[2][4]

-

Surface Modification: The isocyanate group can react with hydroxyl or amine groups on the surface of materials to functionalize them for various biomedical applications.

-

Polymer Synthesis: It can be used as a monomer or a chain modifier in the synthesis of polyurethanes and other polymers with potential biomedical applications.

While direct applications in approved therapeutics are not widely documented, its utility as a linker and a building block in the synthesis of novel chemical entities is of high interest. For example, the modification of existing drugs to improve their properties is an active area of research. Itraconazole, an antifungal agent, has been shown to have anti-cancer properties through the inhibition of the Hedgehog signaling pathway.[8] The development of itraconazole analogues with improved efficacy and reduced side effects is an area where linkers derived from molecules like this compound could be explored.[8]

Safe Handling and Storage of Isocyanates

Isocyanates are hazardous chemicals and require strict safety protocols for handling and storage.[9]

Hazards

-

Inhalation: Isocyanates are very toxic by inhalation and can cause respiratory sensitization, leading to asthma-like reactions.[9][10]

-

Skin and Eye Contact: They are irritating to the skin, eyes, and respiratory system and can cause skin sensitization.[9]

-

Moisture Reactivity: Isocyanates react with water, which can lead to a dangerous buildup of pressure in sealed containers due to the evolution of carbon dioxide.[11][12]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Respiratory Protection: A supplied-air respirator is recommended, especially when working outside of a certified fume hood.[11]

-

Eye and Face Protection: Chemical safety goggles and a face shield.[10]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and full-body covering.[11]

Storage and Handling Procedures

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, amines, and strong bases.[11][12] The recommended storage temperature is 2-8°C.[1][3][4]

-

Ventilation: All work with isocyanates should be conducted in a well-ventilated area, preferably within a chemical fume hood with good face velocity.[12]

-

Spills: In case of a spill, neutralize the isocyanate with a suitable decontamination solution (e.g., a mixture of water, surfactant, and a weak base like sodium carbonate) and absorb it with an inert material.

Experimental Workflow: Handling and Reaction Setup

Caption: Workflow for handling and reacting this compound.

Quality Control and Analysis

Ensuring the purity and identity of this compound is critical for its successful application. The isocyanate content is a key quality parameter that can be affected by hydrolysis due to exposure to moisture.

Analytical Techniques

-

FTIR Spectroscopy: The presence of the characteristic strong absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ is a key identifier. The absence of a broad -OH or N-H stretch can indicate the absence of hydrolysis products.

-

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the molecule.

-

Titration: The isocyanate content can be quantitatively determined by titration with a standard solution of a primary or secondary amine.

-

Near-Infrared (NIR) Spectroscopy: This technique offers a rapid and non-destructive method for the determination of isocyanate content, which can be particularly useful for quality control in a manufacturing setting.[13]

Quality Control Workflow

Caption: Quality control workflow for this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its bifunctional nature allows for its use as a linker in bioconjugation and as a building block in the synthesis of complex molecules. However, its high reactivity and hazardous nature demand strict adherence to safety protocols. A thorough understanding of its chemical properties, coupled with robust quality control measures, is essential for its effective and safe utilization in the laboratory and beyond.

References

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.

- (n.d.). 1.

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102659631B - One-step synthesis of ethyl isocyanate.

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5100-36-7). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 6-acetoxy-hexanoate. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

UConn Flintbox. (2021). Itraconazole analogues as anti-cancer chemotherapeutics. Retrieved from [Link]

Sources

- 1. This compound 98 5100-36-7 [sigmaaldrich.com]

- 2. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. uconn.flintbox.com [uconn.flintbox.com]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. safework.nsw.gov.au [safework.nsw.gov.au]

- 11. Isocyanates – A family of chemicals [tc.canada.ca]

- 12. icheme.org [icheme.org]

- 13. Quality Control of Isocyanates | Metrohm [metrohm.com]

An In-depth Technical Guide to the Purity Analysis of Ethyl 6-isocyanatohexanoate

This guide provides a comprehensive framework for the analytical assessment of Ethyl 6-isocyanatohexanoate, a critical bifunctional molecule utilized in advanced material synthesis and as a linker in pharmaceutical development. The inherent reactivity of its isocyanate group—the very feature that makes it valuable—also presents unique challenges in purity determination. This document moves beyond rote procedural descriptions to elucidate the causality behind methodological choices, ensuring a robust, self-validating approach to quality control for researchers, scientists, and drug development professionals.

The Imperative of Purity: Context and Consequence

This compound, with its terminal isocyanate and ester functionalities, serves as a versatile building block.[1][2] In pharmaceutical applications, it may be used to conjugate molecules, while in polymer science, it acts as a modifier or chain terminator. The purity of this reagent is not a trivial specification; it is directly correlated with reaction predictability, yield, and the safety and efficacy of the final product.

The primary reactive center, the isocyanate group (-N=C=O), is highly susceptible to reaction with nucleophiles.[3] Atmospheric moisture leads to the formation of an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a highly insoluble and undesirable urea byproduct. Similarly, residual alcohols from synthesis will form stable urethane adducts. These impurities can terminate polymer chains, introduce unwanted cross-linking, or create toxicological endpoints in drug conjugates. Therefore, a multi-modal analytical strategy is essential to gain a complete understanding of a sample's purity.

The Analytical Cornerstone: Titrimetric Determination of Isocyanate (-NCO) Content

The most direct and universally accepted measure of this compound's functional purity is the quantification of its reactive isocyanate groups. This is achieved not by direct titration, but by a more reliable back-titration method.[4][5]

Causality of the Method: Direct titration is impractical due to the high reactivity and moisture sensitivity of the isocyanate group. The back-titration approach leverages a rapid and stoichiometric reaction between the isocyanate and an excess of a secondary amine, di-n-butylamine (DBA). The unreacted, excess DBA is then quantified by titrating it with a standardized solution of hydrochloric acid. This indirect measurement provides a precise and reproducible value for the active isocyanate content.[6][7]

Experimental Protocol: Isocyanate Content by Back-Titration (Adapted from ISO 14896)[5][6]

-

Reagent Preparation:

-

Di-n-butylamine-Toluene Solution (0.9 M): Accurately weigh 118 g of di-n-butylamine into a 1000 mL volumetric flask and dilute to the mark with anhydrous toluene (dried over molecular sieves).[4]

-

Hydrochloric Acid Titrant (1 M): Use a standardized 1 M HCl solution, either aqueous or in isopropanol. The titer should be accurately determined using a primary standard like Tris(hydroxymethyl)aminomethane (TRIS).[5]

-

-

Blank Determination:

-

Into a 250 mL conical flask, accurately pipette 20.0 mL of the di-n-butylamine-toluene solution.

-

Add 30 mL of anhydrous toluene. Seal the flask with a stopper or parafilm and stir for 10-15 minutes at room temperature.[4]

-

Add 30 mL of methanol to quench any potential side reactions and ensure solubility.[4]

-

Titrate the solution with the standardized 1 M HCl to the potentiometric endpoint. Record the volume of titrant used (V_blank).

-

-

Sample Analysis:

-

Accurately weigh approximately 2-3 g of the this compound sample (W_sample) into a 250 mL conical flask.

-

Add 30 mL of anhydrous toluene to dissolve the sample.

-

Accurately pipette 20.0 mL of the di-n-butylamine-toluene solution into the flask.

-

Seal the flask and stir for 10-15 minutes to allow for the complete reaction of the isocyanate groups.[7]

-

Add 30 mL of methanol.

-

Titrate the solution with the standardized 1 M HCl to the potentiometric endpoint. Record the volume of titrant used (V_sample).

-

-

Calculation:

-

The percentage of isocyanate groups (%NCO) is calculated using the following formula: %NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W_sample

-

Where:

-

V_blank = Volume of HCl for the blank (mL)

-

V_sample = Volume of HCl for the sample (mL)

-

M_HCl = Molarity of the HCl titrant (mol/L)

-

4.202 = Molecular weight of the NCO group (42.02 g/mol ) multiplied by 100 and divided by 1000.

-

W_sample = Weight of the sample (g)

-

-

-

Orthogonal Methods: Spectroscopic and Chromatographic Profiling

While titration quantifies the primary functional group, it provides no information about the identity of other components. A combination of spectroscopy and chromatography is required for a complete purity profile.

A. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is an indispensable tool for the rapid confirmation of identity and the qualitative detection of key impurities.

Causality of the Method: The isocyanate functional group possesses a unique and highly characteristic asymmetric stretching vibration that results in a strong, sharp absorbance peak in a relatively uncongested region of the mid-infrared spectrum, typically between 2240 and 2280 cm⁻¹.[8] The high intensity of this peak is due to the large change in dipole moment during the vibration.[8] Its presence is a definitive confirmation of the molecule's identity, while its absence or reduction can be used to monitor reaction completion. Furthermore, the presence of broad peaks around 3300-3500 cm⁻¹ can indicate contamination with water or alcohols, while peaks around 1640 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) can suggest the formation of urea byproducts.[3]

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance for Purity |

| -N=C=O | Asymmetric Stretch | 2275 - 2250 | Primary peak for identification and quantification. Must be sharp and strong. [9] |

| C=O (Ester) | Stretch | ~1735 | Confirms the ester moiety of the molecule. |

| C-H (Alkyl) | Stretch | 2950 - 2850 | Confirms the aliphatic backbone. |

| O-H (Alcohol/Water) | Stretch (Broad) | 3500 - 3200 | Indicates presence of hydroxyl-containing impurities (e.g., residual starting material, water). |

| N-H (Urea) | Stretch | 3400 - 3300 | Indicates presence of urea byproducts from reaction with water. |

| C=O (Urea) | Stretch | ~1640 | Indicates presence of urea byproducts. |

B. Gas Chromatography (GC): Assessing Volatile Impurities

GC is the preferred method for separating and quantifying volatile and semi-volatile components, such as residual solvents or unreacted starting materials.

Causality of the Method: this compound is sufficiently volatile for GC analysis.[1][10] When coupled with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, GC can provide a quantitative measure of purity based on peak area percentage. It is crucial to use a well-deactivated inlet liner and a non-polar or mid-polarity column to minimize on-column reactions of the sensitive isocyanate group. This technique excels at detecting low-level volatile impurities that spectroscopic methods might miss.

-

Instrument: Gas Chromatograph with FID.

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[11]

-

Injector: Split/Splitless, 250°C, Split ratio 50:1.

-

Oven Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Detector: FID, 280°C.

-

Sample Preparation: Dilute the sample (e.g., 10 mg/mL) in a dry, inert solvent like anhydrous dichloromethane or acetonitrile.

-

Analysis: The purity is determined by calculating the area percent of the main peak relative to the total area of all observed peaks.

C. High-Performance Liquid Chromatography (HPLC): Profiling Non-Volatile Impurities

HPLC is essential for detecting non-volatile or thermally labile impurities, such as the urea dimers or oligomers that can form during storage or synthesis.

Causality of the Method: Direct analysis of isocyanates by HPLC is challenging due to their reactivity with common protic mobile phases and column materials. A robust method involves pre-column derivatization to convert the isocyanate into a stable, UV-active derivative.[12][13] This allows for separation by reversed-phase chromatography and sensitive detection. This technique is not for assaying the main component (titration is superior) but is unparalleled for creating a detailed profile of non-volatile, isocyanate-derived impurities.

-

Derivatization:

-

Prepare a solution of the sample in anhydrous dichloromethane.

-

Add an excess of a derivatizing agent solution, such as di-n-butylamine (DBA) in dichloromethane.[12]

-

Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete conversion of all isocyanate species to their corresponding urea derivatives.

-

-

HPLC Analysis:

-

Instrument: HPLC with UV Detector (e.g., 240 nm).

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Analysis: The resulting chromatogram will show the stable urea derivative of this compound as the main peak, with other peaks corresponding to derivatized impurities.

-

An Integrated Analytical Workflow

No single technique provides a complete purity assessment. A logical, tiered approach ensures both accuracy and efficiency. The relationship between these core methods forms a self-validating system where the results of one technique corroborate the others.

Caption: Integrated workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity analysis of this compound demands a scientifically rigorous, multi-faceted strategy. It begins with the quantitative anchor of titrimetric analysis to determine the active isocyanate content. This is supported by FTIR spectroscopy for rapid identity confirmation and qualitative impurity detection. Finally, the chromatographic techniques of GC and HPLC provide detailed, quantitative profiles of volatile and non-volatile impurities, respectively. By understanding the chemical principles behind each method and integrating them into a logical workflow, researchers and developers can ensure the quality, consistency, and reliability of this critical chemical intermediate, thereby safeguarding the integrity of their downstream processes and products.

References

- Verification of titration methods of isocyanate number determination in wood adhesives. (n.d.). Annals of Warsaw University of Life Sciences - SGGW.

- Titration of NCO value in resins according to DIN EN ISO 14896. (n.d.). Xylem Analytics.

-

Isocyanate Content Measurement Method. (n.d.). Scribd. Retrieved from [Link]

- Determination of isocyanate (NCO-) content. (n.d.). Xylem.

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023). Spectroscopy Online. Retrieved from [Link]

- Determination of isocyanate (NCO) content in adhesives. (2018). Hiranuma.

-

Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. (2024). AZoM. Retrieved from [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved from [Link]

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. Retrieved from [Link]

-

Quantification with the Pearl FTIR accessory. (n.d.). Specac Ltd. Retrieved from [Link]

-

A laboratory comparison of analytical methods used for isocyanates. (2014). ResearchGate. Retrieved from [Link]

-

Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. (2014). National Institutes of Health (NIH). Retrieved from [Link]

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]

-

Isocyanates - Evaluating Exposure. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Fast GC Analysis of 30 Volatile Organic Compounds in Water-based Paints and Varnishes. (n.d.). Shimadzu. Retrieved from [Link]

-

This compound. (2024). ChemBK. Retrieved from [Link]

-

Simple method for the simultaneous quantification of medium-chain fatty acids and ethyl hexanoate in alcoholic beverages by gas chromatography-flame ionization detector. (n.d.). Merck Millipore. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). Pharos. Retrieved from [Link]

-

Impurities: guideline for residual solvents. (2019). European Medicines Agency. Retrieved from [Link]

-

Gas Chromatography of Environmentally Active Aromatic Amines in Industrial Dyes Effluents and Human Blood Serum. (n.d.). Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]

-

Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. (2012). ResearchGate. Retrieved from [Link]

-

Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024). Journal of Materials and Environmental Science. Retrieved from [Link]

Sources

- 1. 6-异氰酰己炔羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. xylemanalytics.com [xylemanalytics.com]

- 5. xylem.com [xylem.com]

- 6. scribd.com [scribd.com]

- 7. hiranuma.com [hiranuma.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. azom.com [azom.com]

- 10. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]

- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 12. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

Methodological & Application

Application & Protocol Guide: Leveraging Ethyl 6-isocyanatohexanoate in Advanced Polymer Synthesis

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the applications and protocols for Ethyl 6-isocyanatohexanoate, a versatile bifunctional monomer for advanced polymer synthesis. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying polymer chemistry.

Introduction: A Unique Bifunctional Building Block

This compound (E6IH) is a specialty monomer distinguished by its unique molecular architecture, featuring two distinct reactive groups: a highly electrophilic isocyanate (-NCO) group and a terminal ethyl ester (-COOEt). This bifunctional nature makes it an invaluable tool for polymer chemists seeking to impart specific functionalities, modify surfaces, and synthesize well-defined polymer architectures.

The isocyanate group provides a highly efficient and often catalyst-free route for forming covalent linkages with nucleophiles, most notably hydroxyl and amine groups, to create urethane and urea bonds, respectively[1]. Simultaneously, the chemically orthogonal ester group can be retained for post-polymerization modification or to influence the final properties of the material, such as solubility and thermal behavior. This guide will explore its primary applications in end-capping reactions and surface functionalization.

Physicochemical Properties & Safe Handling